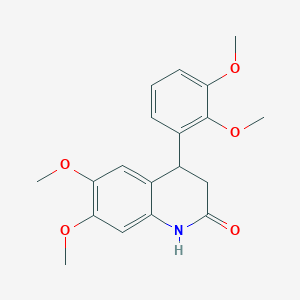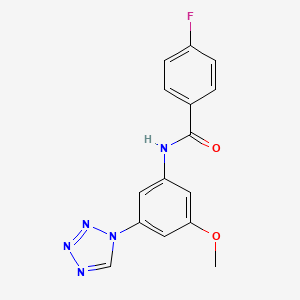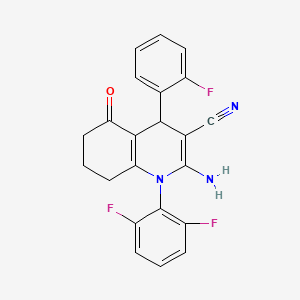![molecular formula C18H18N8OS B15006006 4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15006006.png)
4-(morpholin-4-yl)-6-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a morpholine ring, a thiazole ring, a benzodiazole ring, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual ring systems, followed by their sequential coupling.
Synthesis of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid.
Synthesis of the Thiazole Ring: This involves the cyclization of α-haloketones with thiourea.
Synthesis of the Benzodiazole Ring: This can be synthesized by the condensation of o-phenylenediamine with carboxylic acids.
Formation of the Triazine Ring: This can be synthesized by the reaction of cyanuric chloride with amines.
The final step involves the coupling of these ring systems under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and thiazole rings.
Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydro derivatives.
Substitution: The triazine ring is particularly susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Dihydrobenzodiazoles.
Substitution Products: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems.
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific proteins or pathways.
Industry
Chemical Sensors: It can be used in the development of sensors for detecting various analytes.
Polymer Science: The compound can be incorporated into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(MORPHOLIN-4-YL)-6-(PHENYL)-1,3,5-TRIAZIN-2-AMINE
- 6-(1,3-BENZODIAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE
- 4-(MORPHOLIN-4-YL)-1,3-THIAZOL-2-AMINE
Uniqueness
The uniqueness of 4-(MORPHOLIN-4-YL)-6-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,3,5-TRIAZIN-2-AMINE lies in its multi-ring structure, which imparts a combination of properties from each ring system. This makes it versatile for various applications, from catalysis to drug development, and distinguishes it from simpler analogs.
Properties
Molecular Formula |
C18H18N8OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-morpholin-4-yl-6-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H18N8OS/c19-17-22-15(23-18(24-17)25-5-7-27-8-6-25)10-26-13-4-2-1-3-12(13)21-16(26)14-9-20-11-28-14/h1-4,9,11H,5-8,10H2,(H2,19,22,23,24) |
InChI Key |
LHIVEMGSMAXKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4N=C3C5=CN=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B15005926.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15005934.png)
![(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-[4-(propan-2-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B15005939.png)
![7-(azepan-1-yl)-5-methyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B15005961.png)


![(3-Fluoro-benzyl)-[2-(2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B15005979.png)
![2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15005995.png)
![3-(4-Ethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B15005999.png)
![4-({[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15006002.png)

![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)


